molecular formula C9H7ClF3NO B1580719 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 3792-04-9

2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B1580719
CAS RN: 3792-04-9
M. Wt: 237.6 g/mol
InChI Key: GCSXEMRXTRHXIS-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide” is an organic compound with the molecular formula C9H7ClF3NO. It has a molecular weight of 237.61 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15). This indicates that the compound contains a chloro group attached to an acetamide group, and a trifluoromethyl group attached to a phenyl ring .


Physical And Chemical Properties Analysis

This compound has a boiling point of 331.1±42.0C at 760 mmHg and a melting point of 92-94C . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide, undergo complex metabolic activation pathways leading to carcinogenic compounds. Studies have shown that these herbicides are metabolized in liver microsomes, producing metabolites like CDEPA and CMEPA, which further metabolize into potentially carcinogenic compounds. This research indicates the importance of understanding the metabolic pathways of chloroacetamide herbicides to assess their carcinogenic potential (Coleman et al., 2000).

Radiosynthesis for Metabolism Studies

Radiosynthesis techniques have been developed for chloroacetamide herbicides to study their metabolism and mode of action. These methods involve the reductive dehalogenation of iodoacetochlor, leading to the production of high-specific-activity compounds necessary for tracing metabolic pathways in biological systems (Latli & Casida, 1995).

Soil Reception and Activity Studies

Research on the environmental behavior of chloroacetamide herbicides like acetochlor has shown that these compounds' reception and activity in soil are influenced by factors such as wheat straw cover and irrigation. These studies help understand how agricultural practices affect the persistence and efficacy of these herbicides in the environment (Banks & Robinson, 1986).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on derivatives of chloroacetamide compounds has revealed potential anticancer, anti-inflammatory, and analgesic activities. Specific compounds have shown favorable activity against breast cancer and neuroblastoma cell lines, suggesting a possibility for developing new therapeutic agents based on chloroacetamide derivatives (Rani et al., 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSXEMRXTRHXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353222
Record name 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

CAS RN

3792-04-9
Record name 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-ORTHO-ACETOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The subtitle compound was prepared from 2-trifluoromethylaniline(10.5 g) and chloroacetyl chloride (6.8 ml) by the method of Example 33 step (iii) as a white solid. Yield: 13.7 g
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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